Cas no 112671-42-8 (4-Bromo-1-iodo-2-nitrobenzene)

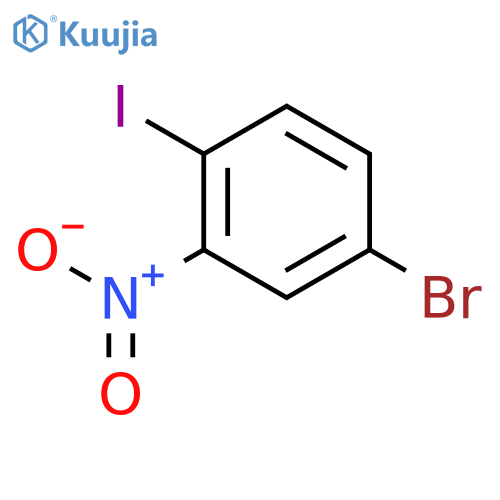

4-Bromo-1-iodo-2-nitrobenzene structure

商品名:4-Bromo-1-iodo-2-nitrobenzene

CAS番号:112671-42-8

MF:C6H3BrINO2

メガワット:327.90199303627

MDL:MFCD11505492

CID:98259

4-Bromo-1-iodo-2-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-1-iodo-2-nitrobenzene

- 4-Bromo-1-iodo-2-nitro-benzene

- 5-Bromo-2-iodonitrobenzene

- 4-broMo-2-nitroiodobenzene

- 2-nitro-4-broMo-iodobenzene

- Benzene, 4-broMo-1-iodo-2-nitro-

- 1-Iodo-2-nitro-4-bromobenzene

- EBD25704

- WT82445

- AS04506

- AS03369

- SY029593

- BC005263

- ST2411134

- AB0034807

- X9023

-

- MDL: MFCD11505492

- インチ: 1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H

- InChIKey: XLUAZLDTZYHVSO-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=C([H])C(=C([H])C=1[N+](=O)[O-])Br

計算された属性

- せいみつぶんしりょう: 326.83900

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 161

- トポロジー分子極性表面積: 45.8

じっけんとくせい

- 密度みつど: 2.349

- ゆうかいてん: 88-92°C

- ふってん: 320℃ at 760 mmHg

- PSA: 45.82000

- LogP: 3.48510

4-Bromo-1-iodo-2-nitrobenzene セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

4-Bromo-1-iodo-2-nitrobenzene 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Bromo-1-iodo-2-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D783665-100g |

4-bromo-1-iodo-2-nitrobenzene |

112671-42-8 | 97% | 100g |

$900 | 2024-06-05 | |

| ChemScence | CS-W009088-5g |

Benzene, 4-bromo-1-iodo-2-nitro- |

112671-42-8 | 99.63% | 5g |

$23.0 | 2022-04-28 | |

| Enamine | EN300-39629-0.5g |

4-bromo-1-iodo-2-nitrobenzene |

112671-42-8 | 95.0% | 0.5g |

$19.0 | 2025-03-16 | |

| Enamine | EN300-39629-1.0g |

4-bromo-1-iodo-2-nitrobenzene |

112671-42-8 | 95.0% | 1.0g |

$19.0 | 2025-03-16 | |

| abcr | AB272661-5 g |

4-Bromo-1-iodo-2-nitrobenzene; 98% |

112671-42-8 | 5 g |

€259.50 | 2023-07-20 | ||

| eNovation Chemicals LLC | D210394-25g |

4-bromo-1-iodo-2-nitrobenzene |

112671-42-8 | 95% | 25g |

$570 | 2024-05-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY029593-10g |

4-Bromo-1-iodo-2-nitrobenzene |

112671-42-8 | ≥98% | 10g |

¥73.00 | 2024-07-09 | |

| Alichem | A013032869-250mg |

5-Bromo-2-iodonitrobenzene |

112671-42-8 | 97% | 250mg |

$494.40 | 2023-09-04 | |

| eNovation Chemicals LLC | D554021-1g |

4-BroMo-1-iodo-2-nitrobenzene |

112671-42-8 | 97% | 1g |

$209 | 2023-09-03 | |

| TRC | B511790-1g |

4-Bromo-1-iodo-2-nitrobenzene |

112671-42-8 | 1g |

$ 80.00 | 2022-06-07 |

4-Bromo-1-iodo-2-nitrobenzene サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:112671-42-8)4-Bromo-1-iodo-2-nitrobenzene

注文番号:A847860

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:16

価格 ($):319.0

4-Bromo-1-iodo-2-nitrobenzene 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

112671-42-8 (4-Bromo-1-iodo-2-nitrobenzene) 関連製品

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

推奨される供給者

atkchemica

(CAS:112671-42-8)4-Bromo-1-iodo-2-nitrobenzene

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:112671-42-8)4-bromo-1-iodo-2-nitrobenzene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ